molecular formula C16H11Br2ClN2O4S B13807704 3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid

3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13807704
M. Wt: 522.6 g/mol
InChI Key: FJJADLPVCVLGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H11Br2ClN2O4S It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Bromination: Introduction of bromine atoms to the benzoic acid core.

    Chlorination: Addition of chlorine atoms to the aromatic ring.

    Methoxylation: Introduction of methoxy groups.

    Carbamothioylation: Formation of the carbamothioylamino linkage.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of the carbamothioylamino linkage.

    3,5-Dibromo-4-hydroxybenzoic acid: Contains a hydroxy group at a different position on the aromatic ring.

    2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid: Contains additional chlorine atoms and hydroxy groups.

Uniqueness

3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11Br2ClN2O4S

Molecular Weight

522.6 g/mol

IUPAC Name

3,5-dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H11Br2ClN2O4S/c1-25-12-3-2-7(4-11(12)19)14(22)21-16(26)20-13-9(15(23)24)5-8(17)6-10(13)18/h2-6H,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

FJJADLPVCVLGLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.